Péptido inhibidor de Ras
Descripción general
Descripción
El Péptido Inhibidor de Ras es un péptido macrocíclico diseñado para inhibir la actividad de la proteína Ras, que desempeña un papel crucial en las vías de señalización celular relacionadas con la supervivencia y proliferación celular. La proteína Ras a menudo está mutada en varios tipos de cáncer, lo que la convierte en un objetivo significativo para la terapia del cáncer. El this compound se dirige específicamente a la isoforma KRAS, que es la forma más comúnmente mutada en los cánceres humanos .
Aplicaciones Científicas De Investigación
El Péptido Inhibidor de Ras tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta para estudiar las interacciones proteína-proteína y el papel de Ras en las vías de señalización celular.
Biología: Ayuda a comprender los mecanismos moleculares de la proliferación y supervivencia celular mediada por Ras.
Medicina: Agente terapéutico potencial para el tratamiento de cánceres con mutaciones KRAS, como el cáncer de páncreas, colorrectal y de pulmón
Mecanismo De Acción
El Péptido Inhibidor de Ras ejerce sus efectos uniéndose a la proteína KRAS e inhibiendo su interacción con las moléculas de señalización aguas abajo. Esta inhibición interrumpe las vías MAPK y AKT, que son cruciales para la supervivencia y proliferación celular. La unión del péptido a KRAS está facilitada por su estructura macrocíclica y residuos de aminoácidos específicos que interactúan con los bolsillos de unión de la proteína .
Compuestos Similares:
KRpep-2d: Otro péptido de unión a KRAS con un enlace macrocíclico mediado por disulfuro.
Sotorasib: Un inhibidor covalente de molécula pequeña del KRASG12C mutante.
Singularidad: El this compound es único debido a su estructura macrocíclica, que proporciona una alta afinidad de unión y especificidad para KRAS. A diferencia de los inhibidores de molécula pequeña, el péptido puede interrumpir las interacciones proteína-proteína que normalmente son difíciles de atacar con moléculas pequeñas .
Análisis Bioquímico
Biochemical Properties
The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .
Cellular Effects
The Ras inhibitory peptide exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the Ras inhibitory peptide influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, the Ras inhibitory peptide exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the Ras inhibitory peptide may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Ras inhibitory peptide have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the Ras inhibitory peptide has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .
Dosage Effects in Animal Models
The effects of the Ras inhibitory peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
The Ras inhibitory peptide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .
Transport and Distribution
The transport and distribution of the Ras inhibitory peptide within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .
Subcellular Localization
The subcellular localization of the Ras inhibitory peptide is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Péptido Inhibidor de Ras implica el uso de aminoácidos no naturales y enlaces macrocíclicos. El proceso normalmente comienza con la selección de bloques de construcción de aminoácidos basados en su diversidad química y reactividad. Estos bloques de construcción se acoplan luego mediante reacciones de acoplamiento de amidas para formar la cadena peptídica. La estructura macrocíclica se logra a través de enlaces mediados por disulfuro u otros enlaces macrocíclicos .
Métodos de Producción Industrial: La producción industrial del this compound se puede acelerar utilizando sistemas automatizados de identificación de ligandos (ALIS) y mini-bibliotecas de péptidos macrocíclicos codificadas por masa. Este método permite la generación rápida de datos de relación estructura-actividad (SAR) y la optimización de la estabilidad y permeabilidad del péptido .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Péptido Inhibidor de Ras se somete a varias reacciones químicas, que incluyen:
Oxidación: Los enlaces disulfuro en el péptido pueden sufrir reacciones de oxidación-reducción.
Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse para mejorar la afinidad de unión y la estabilidad.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como las carbodiimidas.
Productos Principales: Los principales productos formados a partir de estas reacciones son péptidos modificados con mayor estabilidad, afinidad de unión y actividad celular .
Comparación Con Compuestos Similares
KRpep-2d: Another KRAS-binding peptide with a disulfide-mediated macrocyclic linkage.
Sotorasib: A small molecule covalent inhibitor of the mutant KRASG12C.
Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .
Actividad Biológica
Ras proteins, including KRas, NRas, and HRas, are pivotal in regulating cellular signaling pathways that control cell growth and differentiation. Mutations in Ras genes are implicated in various cancers, making them critical targets for therapeutic intervention. Ras inhibitory peptides have emerged as promising agents to disrupt the aberrant signaling associated with these mutations. This article reviews the biological activity of Ras inhibitory peptides, highlighting their mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.
Ras proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The activation of Ras is facilitated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP. Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, thus turning off the Ras signal. Ras inhibitory peptides target various aspects of this cycle:
- Inhibition of Ras-GTP Interaction : Some peptides prevent Ras from binding to GTP, thereby maintaining it in an inactive state.
- Blocking Effector Interactions : Other peptides disrupt the interaction between Ras and its downstream effectors (e.g., Raf, PI3K), which are crucial for propagating growth signals.
- Induction of Apoptosis : Certain peptides can trigger programmed cell death in Ras-mutant cells by inhibiting survival signaling pathways.
Efficacy in Preclinical Studies
Numerous studies have demonstrated the efficacy of Ras inhibitory peptides in vitro and in vivo. Below is a summary of notable findings:
Clinical Case Studies
Recent clinical trials have explored the therapeutic potential of Ras inhibitors:
- RMC-6236 : In a trial involving patients with pancreatic cancer, RMC-6236 demonstrated time- and concentration-dependent inhibition of RAS pathway signaling markers such as pERK and pAKT. Sustained inhibition was observed for up to 48 hours post-treatment, leading to significant tumor regression in some patients .
- RMC-7977 : This reversible tri-complex RAS inhibitor showed broad-spectrum activity against both mutant and wild-type KRAS. It effectively suppressed downstream signaling pathways and induced apoptosis across various KRAS-expressing cancer cell lines .
Research Findings
The ongoing research into Ras inhibitory peptides reveals several important trends:
- Selectivity : Many new peptides exhibit selectivity for specific Ras mutants, which may reduce off-target effects and improve therapeutic outcomes.
- Cell Permeability : Enhancements in the design of these peptides aim to improve their ability to penetrate cell membranes while maintaining stability against metabolic degradation.
- Combination Therapies : There is a growing interest in using Ras inhibitors alongside other therapies (e.g., chemotherapy or immunotherapy) to enhance overall efficacy.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHBKGSNFLJSF-QMAXXTOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H91N19O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332156 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159088-48-9 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.